2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and an amino group at position 2. The triazole ring is further functionalized with a sulfanylacetamide side chain linked to a 2,4-dichlorophenyl group. This structural motif is associated with diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, as observed in structurally related compounds .
Synthesis of such compounds typically involves coupling reactions between functionalized triazole-thiols and halogenated acetamides under basic conditions. For example, describes a similar synthesis route where 4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazole-3-thiol reacts with 2-bromoacetamide in the presence of K₂CO₃ to yield the corresponding acetamide derivative .
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIABCLEARITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, often using chlorinated aromatic compounds and a suitable catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with the triazole intermediate.
Acetamide Formation: The final step involves the acylation of the amine group with 2,4-dichlorophenylacetyl chloride in the presence of a base like triethylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including as an antifungal or antiviral agent. The presence of multiple halogen atoms and the triazole ring enhances its binding affinity to biological targets.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The chlorinated aromatic rings enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl acetamide enhance binding to hydrophobic enzyme pockets, as seen in AM31’s reverse transcriptase inhibition (Kᵢ = 1.2 nM) .
- Amino groups on the triazole (as in the target compound) may improve solubility and hydrogen-bonding interactions, whereas chlorophenyl groups increase lipophilicity, impacting membrane permeability .
Pharmacological Activity Comparison
Antiviral Activity
- AM31 (): Exhibited superior binding affinity (ΔG = -9.8 kcal/mol) to HIV-1 reverse transcriptase compared to nevirapine (ΔG = -8.2 kcal/mol), attributed to its 2-hydroxyphenyl and 4-nitrophenyl substituents .
- Target Compound : The 2,4-dichlorophenyl group may enhance hydrophobic interactions with viral enzymes, though specific antiviral data are unavailable.
Anti-Inflammatory/Anti-Exudative Activity
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Showed 60–75% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a triazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and other pharmacological effects. The molecular structure and properties of this compound will also be discussed.
Molecular Characteristics
- Molecular Formula : CHClNOS
- Molecular Weight : 284.72 g/mol
- CAS Number : [not specified in search results]
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains:
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Antibacterial Activity :
- Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the compound have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
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Antifungal Activity :
- The compound has shown promising antifungal activity against strains such as Candida albicans. In comparative studies, triazole derivatives exhibited higher efficacy than traditional antifungals like fluconazole with MIC values ≤ 25 µg/mL .
- The antifungal mechanism is believed to involve disruption of ergosterol biosynthesis in fungal cell membranes.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Research has indicated that certain triazole compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of topoisomerases and DNA gyrase.
- Modulation of signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is closely linked to their structural features. Key factors influencing their activity include:
- Substitution patterns on the triazole ring.
- Presence of electron-withdrawing or electron-donating groups which can enhance or diminish biological activity.
A detailed SAR analysis can help in designing more potent derivatives by optimizing these structural features .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of triazole derivatives:
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Study on Antifungal Activity :
A series of 1,2,4-triazole derivatives were synthesized and tested against fungal strains. The most active compounds exhibited MIC values significantly lower than those of established antifungal agents . -
Antibacterial Screening :
A recent study evaluated the antibacterial properties of various triazole derivatives against multi-drug resistant strains. The findings revealed that some compounds had up to 16 times more potency than ampicillin against resistant strains .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
